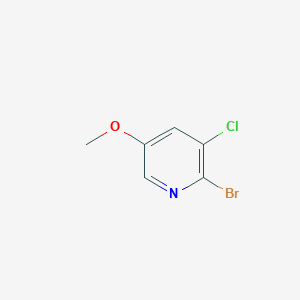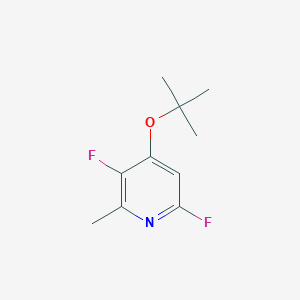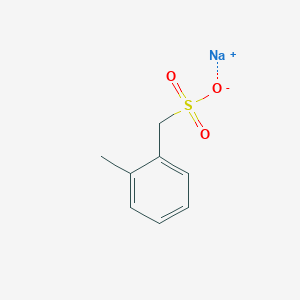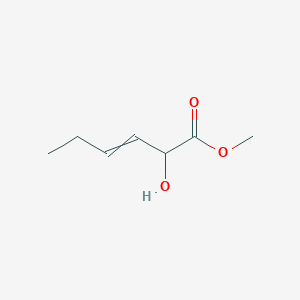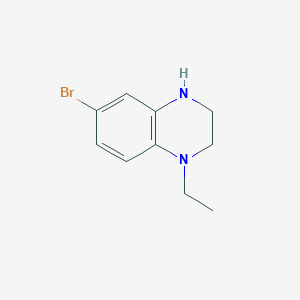
6-Bromo-1-ethyl-1,2,3,4-tetrahydroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-ethyl-1,2,3,4-tetrahydroquinoxaline is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse pharmacological and industrial applications. This compound is characterized by the presence of a bromine atom at the 6th position and an ethyl group at the 1st position of the tetrahydroquinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-ethyl-1,2,3,4-tetrahydroquinoxaline typically involves the bromination of 1-ethyl-1,2,3,4-tetrahydroquinoxaline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or acetic acid. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoxaline derivatives.
Reduction: The compound can be reduced to form 1-ethyl-1,2,3,4-tetrahydroquinoxaline.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinoxaline derivatives.
Reduction: 1-Ethyl-1,2,3,4-tetrahydroquinoxaline.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6-Bromo-1-ethyl-1,2,3,4-tetrahydroquinoxaline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex quinoxaline derivatives, which are valuable in medicinal chemistry .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological activities. Quinoxaline derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. The bromine atom in the structure enhances the compound’s reactivity, making it a useful intermediate in drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 6-Bromo-1-ethyl-1,2,3,4-tetrahydroquinoxaline is primarily based on its ability to interact with biological targets such as enzymes and receptors. The bromine atom and the ethyl group contribute to the compound’s binding affinity and specificity. The compound can inhibit or activate specific molecular pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
- 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
- 6-Bromo-1,2,3,4-tetrahydroisoquinoline
Comparison: While 6-Bromo-1-ethyl-1,2,3,4-tetrahydroquinoxaline shares structural similarities with these compounds, the presence of the ethyl group at the 1st position distinguishes it from 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline. This subtle difference can significantly impact the compound’s reactivity and biological activity. Similarly, the tetrahydroisoquinoline derivative differs in the arrangement of the nitrogen atoms within the ring, leading to variations in chemical behavior and applications .
Properties
Molecular Formula |
C10H13BrN2 |
|---|---|
Molecular Weight |
241.13 g/mol |
IUPAC Name |
7-bromo-4-ethyl-2,3-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C10H13BrN2/c1-2-13-6-5-12-9-7-8(11)3-4-10(9)13/h3-4,7,12H,2,5-6H2,1H3 |
InChI Key |
MHHIUEXHDSMVEG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCNC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


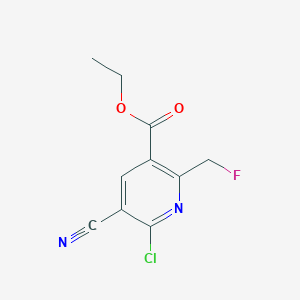
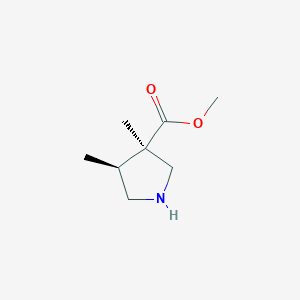
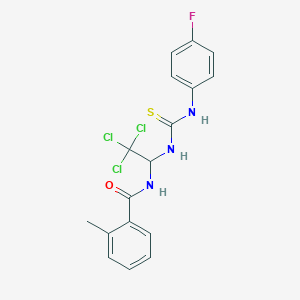
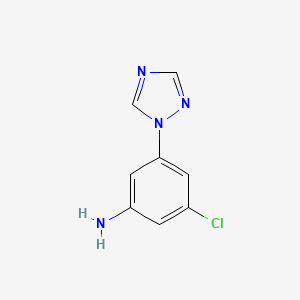
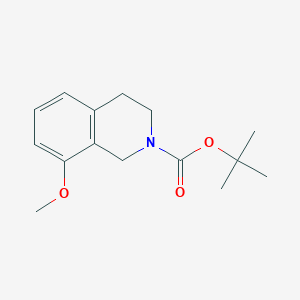

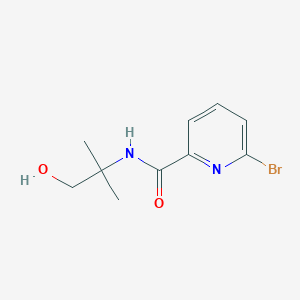
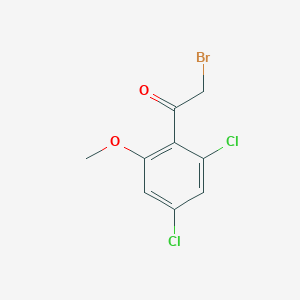

![1,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11718721.png)
